molecular formula C18H17N3O B12931208 N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide CAS No. 39678-31-4

N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide

Cat. No.: B12931208
CAS No.: 39678-31-4
M. Wt: 291.3 g/mol
InChI Key: YIZKIRPQPLRCDM-UHFFFAOYSA-N
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Description

N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide is a compound belonging to the imidazole family, which is known for its diverse range of chemical and biological properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzyl and phenyl group attached to the imidazole ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the imidazole ring.

Scientific Research Applications

N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical processes. The benzyl and phenyl groups enhance its binding affinity and specificity, making it a potent compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide stands out due to its unique combination of benzyl and phenyl groups attached to the imidazole ring. This structural feature enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

39678-31-4

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

N-(2-benzyl-4-phenylimidazol-1-yl)acetamide

InChI

InChI=1S/C18H17N3O/c1-14(22)20-21-13-17(16-10-6-3-7-11-16)19-18(21)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3,(H,20,22)

InChI Key

YIZKIRPQPLRCDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C=C(N=C1CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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